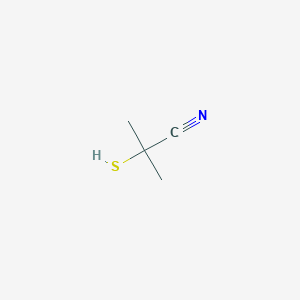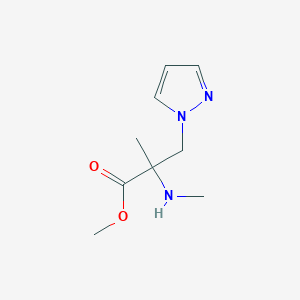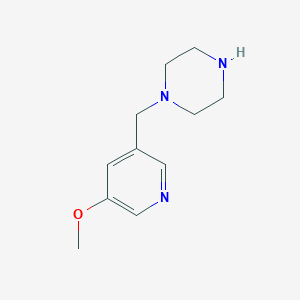![molecular formula C9H17NO B13541246 3-[(Oxolan-3-yl)methyl]pyrrolidine](/img/structure/B13541246.png)
3-[(Oxolan-3-yl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Oxolan-3-yl)methyl]pyrrolidine is an organic compound with the molecular formula C9H17NO It consists of a pyrrolidine ring substituted with a 3-(oxolan-3-yl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-3-yl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and oxolane (tetrahydrofuran).
Alkylation Reaction: Pyrrolidine undergoes an alkylation reaction with a suitable oxolane derivative, such as 3-bromomethyloxolane, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Oxolan-3-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxolane moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidine or oxolane compounds.
Aplicaciones Científicas De Investigación
3-[(Oxolan-3-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-[(Oxolan-3-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrrolidine moieties can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Oxolane (Tetrahydrofuran): A cyclic ether with a five-membered ring.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.
Uniqueness
3-[(Oxolan-3-yl)methyl]pyrrolidine is unique due to the presence of both pyrrolidine and oxolane moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-(oxolan-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h8-10H,1-7H2 |
Clave InChI |
CNGKJNXZGABREL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
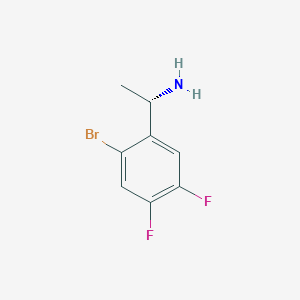
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)


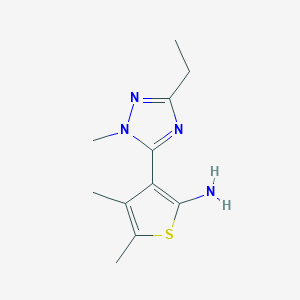
![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
